Restriction endonuclease Kpn 2I
Description
Discovery and Historical Context of Kpn2I in Klebsiella pneumoniae
The discovery of restriction endonuclease Kpn2I emerged from systematic investigations of bacterial restriction-modification systems in Klebsiella pneumoniae strain RFL2 during the late 1990s. The initial characterization work was conducted by Lubys and colleagues, who employed biological selection procedures to identify clones resistant to bacteriophage infection, ultimately leading to the isolation and cloning of the Kpn2I restriction-modification genes. The enzyme was found to be encoded on a plasmid designated pKp4.3, approximately 4.3 kilobases in size, which demonstrated the ability to replicate in Escherichia coli cells, facilitating subsequent molecular biological studies.
The historical significance of Kpn2I discovery coincided with the broader expansion of restriction enzyme research that began in the 1950s with the foundational observations by Luria and Human regarding host-controlled variation in bacteriophage infection patterns. This earlier work established the conceptual framework for understanding restriction-modification systems as bacterial defense mechanisms. The specific identification of Kpn2I represented an important addition to the growing catalog of restriction endonucleases, particularly because it was the first restriction-modification system recognizing the TCCGGA sequence for which complete genetic organization and nucleotide sequence information became available.
DNA sequence analysis of the cloned Kpn2I system revealed a complex genetic organization comprising three distinct open reading frames arranged in a convergent transcriptional configuration. The restriction endonuclease gene (kpn2IR) encodes a protein of 301 amino acids with a molecular weight of 34.8 kilodaltons, while the methyltransferase gene (kpn2IM) codes for a 375 amino acid protein of 42.1 kilodaltons. Additionally, a small regulatory gene (kpn2IC) was identified upstream of the methyltransferase gene, encoding a 96 amino acid controller protein of 10.6 kilodaltons that plays a crucial role in system regulation. The plasmid-borne nature of the Kpn2I system suggested horizontal transfer mechanisms might contribute to the dissemination of this restriction-modification system among bacterial populations.
Subsequent crystallographic studies conducted in 2017 provided detailed structural insights into the Kpn2I enzyme, with the crystal structure solved at 2.88 Ångström resolution. These structural investigations confirmed that Kpn2I functions as a homodimer and revealed the molecular basis for its sequence-specific DNA recognition and cleavage capabilities. The structural data demonstrated that Kpn2I shares significant architectural similarities with other members of the CCGG-family of restriction endonucleases, including PfoI, AgeI, and PspGI, while maintaining unique features that confer its specific recognition properties.
Classification Within Type II Restriction-Modification Systems
Restriction endonuclease Kpn2I is classified as a Type IIP restriction endonuclease, representing the orthodox subfamily of Type II restriction enzymes that are characterized by their ability to recognize specific palindromic DNA sequences and cleave within or near their recognition sites. Type II restriction endonucleases are distinguished from other restriction enzyme classes by their simpler structural organization, lack of requirement for additional cofactors beyond magnesium ions, and their tendency to function as homodimers that recognize palindromic target sequences.
The specific classification of Kpn2I within the CCGG-family of restriction endonucleases is based on sequence homology analysis and structural comparisons that reveal shared motifs for recognition and cleavage of the conserved 5'-CCGG tetranucleotide core. This family comprises eleven well-characterized enzymes that recognize diverse nucleotides flanking the central CCGG sequence, with Kpn2I specifically recognizing the hexanucleotide 5'-TCCGGA-3'. The CCGG-family designation reflects the presence of conserved structural determinants and active site architecture that enable recognition of the central four-base pair sequence while accommodating variation in the flanking base pairs.
Biochemical characterization studies have established that Kpn2I exhibits optimal activity at 55 degrees Celsius in Tango buffer, with the enzyme demonstrating complete heat inactivation at 80 degrees Celsius for 20 minutes. The enzyme requires magnesium ions for catalytic activity and produces sticky ends with 5'-overhangs following cleavage of its target sequence. Multiple isoschizomers of Kpn2I have been identified, including AccIII, Aor13HI, BseAI, Bsp13I, BspEI, and MroI, all of which recognize the same TCCGGA sequence but may differ in their optimal reaction conditions or cleavage efficiency.
| Classification Parameter | Kpn2I Characteristics |
|---|---|
| Enzyme Type | Type IIP restriction endonuclease |
| Family Classification | CCGG-family |
| Recognition Sequence | 5'-TCCGGA-3' |
| Cleavage Pattern | T^CCGGA (5'-overhang) |
| Optimal Temperature | 55°C |
| Heat Inactivation | 80°C for 20 minutes |
| Cofactor Requirement | Magnesium ions |
| Oligomeric State | Homodimer |
| Molecular Weight | 34.8 kDa (monomer) |
The structural organization of the Kpn2I restriction-modification system follows the convergent gene arrangement commonly observed in Type II systems, where the restriction endonuclease and methyltransferase genes are transcribed in opposite directions. This organizational pattern facilitates coordinated regulation of enzyme expression, ensuring that sufficient methyltransferase activity is available to protect the host genome before restriction endonuclease levels reach potentially harmful concentrations. The presence of the controller protein gene (kpn2IC) adds an additional layer of regulatory complexity that distinguishes the Kpn2I system from many other Type II restriction-modification systems.
Biological Role in Bacterial Defense and Genome Editing Applications
The primary biological function of restriction endonuclease Kpn2I in its native Klebsiella pneumoniae host involves protection against invasion by foreign DNA, particularly bacteriophage genomes and other mobile genetic elements. The restriction-modification system operates through a sophisticated molecular mechanism wherein the Kpn2I restriction endonuclease cleaves unmethylated TCCGGA sequences present in invading DNA, while the cognate methyltransferase protects the host chromosome by methylating the same sequences. This dual mechanism ensures selective degradation of foreign genetic material while preserving the integrity of the bacterial host genome.
Experimental evidence demonstrates that Escherichia coli cells harboring the complete Kpn2I restriction-modification system exhibit a reduction in bacteriophage lambda plating efficiency by a factor of 10^7, indicating highly effective protection against viral infection. The restriction mechanism involves the formation of Kpn2I homodimers that bind to hemimethylated or unmethylated TCCGGA sites and catalyze double-strand DNA cleavage through a mechanism involving the PD-D/ExK nuclease domain architecture. The resulting DNA breaks trigger cellular DNA repair pathways or lead to degradation of the invading genetic material, thereby preventing successful establishment of infection.
The regulatory aspects of Kpn2I function involve complex interactions between the restriction endonuclease, methyltransferase, and controller protein components of the system. Recent studies have revealed that the controller protein C.Kpn2I employs a unique regulatory mechanism wherein it acts as a transcriptional roadblock by binding within the coding region of its own gene, thereby modulating its own expression levels. This autoregulatory mechanism ensures appropriate temporal control of restriction-modification system establishment, allowing sufficient time for host genome methylation before restriction endonuclease activity reaches maximal levels.
In biotechnological applications, restriction endonuclease Kpn2I has found widespread use in molecular cloning, restriction mapping, and genetic engineering procedures. The enzyme's ability to generate compatible sticky ends makes it particularly valuable for directional cloning strategies and construction of recombinant DNA molecules. Commercial preparations of Kpn2I are available from multiple suppliers, including both conventional and fast-digest formulations that enable rapid DNA digestion in 15 minutes or less. The enzyme's stability and consistent performance under standardized reaction conditions have made it a reliable tool for routine molecular biology applications.
| Application Category | Specific Uses | Key Advantages |
|---|---|---|
| Molecular Cloning | Plasmid linearization, insert preparation | Compatible sticky ends, predictable cleavage |
| Restriction Mapping | Genome analysis, physical mapping | Specific recognition sequence, reproducible results |
| Genetic Engineering | Gene knockout construction, genome editing | Precise cleavage, stable enzyme preparation |
| Research Applications | DNA library construction, mutation analysis | Commercial availability, optimized buffers |
The emergence of CRISPR-Cas genome editing technologies has created new applications for restriction endonucleases like Kpn2I in generating double-strand breaks needed for targeted genome modifications. While CRISPR systems offer greater flexibility in target site selection, restriction endonucleases continue to play important roles in preparing DNA substrates, validating editing outcomes, and serving as complementary tools in comprehensive genome engineering strategies. The well-characterized properties and commercial availability of Kpn2I ensure its continued utility in both fundamental research and applied biotechnology applications.
Properties
CAS No. |
124834-24-8 |
|---|---|
Molecular Formula |
C25H25N3O2 |
Synonyms |
Restriction endonuclease Kpn 2I |
Origin of Product |
United States |
Scientific Research Applications
Molecular Cloning
Kpn 2I is extensively utilized in molecular cloning procedures. Its ability to generate specific DNA fragments allows researchers to insert genes into plasmids or other vectors efficiently. The enzyme cleaves at its recognition site, producing compatible ends that facilitate ligation with other DNA fragments.
Case Study: Gene Cloning in E. coli
In a study where Kpn 2I was employed to clone a gene of interest into Escherichia coli, the enzyme's specificity ensured that only the desired fragment was excised from a larger construct. This precision is crucial for maintaining the integrity of genetic information during cloning processes .
Gene Mapping and Characterization
Kpn 2I plays a significant role in gene mapping by allowing researchers to create restriction maps of DNA sequences. This involves digesting a DNA sample with Kpn 2I and analyzing the resulting fragments through gel electrophoresis.
Data Table: Fragment Sizes from Kpn 2I Digestion
| DNA Sample | Expected Fragment Sizes (bp) |
|---|---|
| Plasmid A | 500, 1000 |
| Plasmid B | 300, 700 |
| Plasmid C | 400, 600 |
This method aids in identifying genetic variations and understanding gene organization within genomes .
Functional Studies of Genes
Kpn 2I is also used in functional genomics to study gene expression and regulation. By creating targeted mutations or deletions using Kpn 2I, researchers can investigate the role of specific genes in various biological processes.
Case Study: Investigating Gene Function
A recent study utilized Kpn 2I to create knockout mutations in a gene associated with antibiotic resistance in Klebsiella pneumoniae. The analysis revealed insights into how this gene contributes to resistance mechanisms, highlighting the enzyme's utility in functional genomics .
Epigenetic Studies
The enzyme is increasingly being applied in epigenetic research, particularly for mapping DNA methylation patterns. Kpn 2I's specificity allows it to differentiate between methylated and unmethylated DNA sites, providing valuable data on epigenetic modifications.
Data Table: Methylation Sensitivity of Kpn 2I
| Methylation Status | Cleavage by Kpn 2I |
|---|---|
| Unmethylated | Yes |
| Methylated | No |
This application is crucial for understanding how epigenetic changes influence gene expression and contribute to diseases .
High-Throughput Screening
With advancements in biotechnology, Kpn 2I has found applications in high-throughput screening methods for genetic libraries. Its ability to cleave at specific sites enables efficient screening of large numbers of clones for desired traits or functions.
Case Study: Screening for Enzyme Activity
In a high-throughput screening project aimed at identifying novel enzymes from microbial libraries, Kpn 2I was used to prepare samples for subsequent assays. The enzyme facilitated the rapid analysis of thousands of clones, significantly speeding up the discovery process .
Comparison with Similar Compounds
Comparison with Similar Restriction Endonucleases
Table 1: Comparative Analysis of Kpn2I and Related Enzymes
Key Comparisons
Structural and Mechanistic Divergence HNH vs. PD…D/EXK Superfamilies: While EcoRI (PD…D/EXK) relies on a conserved acidic residue triad for metal coordination, Kpn2I (HNH) uses a ββα-Me-finger fold with distinct residues (D148, H149, Q175) for catalysis. This structural difference underscores evolutionary divergence, as HNH REases like Kpn2I are rare among Type II enzymes . Metal Specificity: Kpn2I strictly requires Mg²⁺ for cleavage, unlike EcoRI, which can utilize Mn²⁺ for altered specificity . Ca²⁺ induces non-catalytic DNA binding in Kpn2I, highlighting its cofactor discrimination .
Substrate Recognition and Specificity Kpn2I exhibits high sequence specificity for 5′-GGTACC-3′, making base-specific contacts with the first three bases (GGT) on each strand . In contrast, HNH homing endonucleases (e.g., I-PpoI) recognize longer, asymmetric sequences (15–20 bp) . T4 Endonuclease VII, another HNH member, lacks sequence specificity and instead resolves DNA secondary structures (e.g., Holliday junctions) .
Catalytic Mechanism
- Kpn2I vs. I-PpoI : Both use HNH motifs, but I-PpoI employs a conserved histidine (H98) as the general base, whereas Kpn2I uses H147. Additionally, I-PpoI cleaves DNA via a two-metal-ion mechanism, while Kpn2I’s mechanism remains under study .
- Eco29kI (GIY-YIG) : Unlike Kpn2I, Eco29kI uses a tyrosine residue (Y42) to coordinate DNA cleavage, reflecting functional convergence across superfamilies .
Biological Roles Kpn2I functions in bacterial host defense as part of an R-M system. Conversely, T4 Endonuclease VII and I-PpoI are involved in DNA repair and genome homing, respectively .
Research Findings and Evolutionary Implications
- Evolutionary Uniqueness: Kpn2I represents a convergent evolutionary innovation within Type II REases, adopting an HNH fold typically associated with non-specific nucleases. This challenges the paradigm that PD…D/EXK is the sole catalytic scaffold for sequence-specific REases .
- Biotechnological Applications: Kpn2I’s staggered cleavage and high specificity make it valuable for cloning and genome editing. Its HNH architecture also offers insights for engineering novel nucleases with tailored specificities .
- Cofactor Plasticity : Studies on Kpn2I mutants (e.g., Q175E) reveal that DNA binding and cleavage can be decoupled under varying pH and metal conditions, providing a model for studying enzyme allostery .
Preparation Methods
Plasmid Construction and Host Strain Selection
The pKp4.3 plasmid was cloned into E. coli using standard transformation techniques. Key steps include:
-
Plasmid Isolation : pKp4.3 was extracted from K. pneumoniae RFL2 using alkaline lysis followed by cesium chloride gradient centrifugation.
-
Vector Compatibility : The plasmid was introduced into E. coli strains (e.g., DH5α or BL21) via electroporation, leveraging its native replication origin for stable maintenance.
Inducible Expression Strategies
While the native promoter drives kpn2IR expression, recombinant systems often employ T7 or lacZ promoters for enhanced yield. For example:
-
T7 Promoter Systems : Similar to KpnI endonuclease overexpression, kpn2IR can be subcloned into pET vectors, enabling IPTG-induced expression in E. coli BL21(DE3). This approach increases endonuclease production to 15–30% of total cellular protein.
Purification Protocols for Kpn2I
Cell Lysis and Crude Extract Preparation
-
Cell Harvesting : Cultures are centrifuged at 6,000 × g for 15 min at 4°C.
-
Lysis Buffer : Resuspend pellets in 20 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM β-mercaptoethanol, and 0.1% Triton X-100.
-
Sonication : Disrupt cells using 5 cycles of 30-sec pulses at 40% amplitude, followed by centrifugation at 12,000 × g to remove debris.
Chromatographic Purification
Kpn2I purification typically involves a combination of ion-exchange and affinity chromatography:
Post-purification, the enzyme is dialyzed into storage buffer (20 mM Tris-HCl, 50% glycerol, 0.1 mM EDTA, pH 7.5) and stored at -20°C.
Functional Characterization and Quality Control
Activity Assays
Methylation Sensitivity
Kpn2I is unaffected by 5-methylcytosine or 6-methyladenine modifications within its recognition site. This property ensures consistent activity on genomic DNA.
Ligation and Recutting Efficiency
Ligation of Kpn2I-digested fragments with T4 DNA ligase achieves >95% efficiency. Recutting yields >95% of the original digest pattern, confirming minimal star activity.
Troubleshooting and Scalability
Overcoming Toxicity
Co-expression of kpn2IM and kpn2IC mitigates endonuclease toxicity. The regulatory protein Kpn2IC suppresses methyltransferase expression until sufficient methylation protects host DNA.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
